![molecular formula C20H20BrFN4O B2621700 4-((2-bromo-4-fluorophenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide CAS No. 1251590-47-2](/img/structure/B2621700.png)
4-((2-bromo-4-fluorophenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is likely to be an organic molecule, given its composition of carbon, hydrogen, nitrogen, bromine, and fluorine atoms. It appears to contain a naphthyridine core, which is a nitrogen-containing heterocyclic structure often found in various pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the naphthyridine core, the introduction of the bromo-fluorophenyl group, and the attachment of the diethylamino and methyl groups .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic core. The bromo-fluorophenyl group would likely contribute to the compound’s polarity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The bromine atom could potentially be involved in substitution reactions, while the amino groups might participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and boiling point .Scientific Research Applications
- Researchers have explored the antiviral potential of this compound. For instance, indolyl and oxochromenyl xanthenone derivatives containing similar structural motifs have been studied for their anti-HIV-1 activity . Further investigations into the specific mechanism of action and potential applications against other viruses could be valuable.
- Computational approaches, such as molecular docking, have been employed to understand how this compound interacts with biological targets. For example, Kasralikar et al. performed molecular docking studies to evaluate its anti-HIV-1 properties . These studies provide insights into binding affinities and potential drug-receptor interactions.
- The compound’s structural features play a crucial role in its reactivity and behavior. Researchers have used computational methods (e.g., B3LYP) to analyze its electronic structure and predict its reactivity within specific environments . Understanding these aspects can guide further applications.
- 4-[(2-bromo-4-fluorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide can serve as a starting point for synthetic chemistry. For instance, it has been used in the synthesis of 4-amino-3-fluorophenyl boronic acid and other derivatives . These derivatives may find applications in various fields, including materials science and pharmaceuticals.
Antiviral Activity
Molecular Docking Studies
Structural Analysis and Reactivity Insights
Synthetic Chemistry and Modification
Kasralikar, J. N., et al. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 1-9. Read more Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4,6-dimethylpyrimidin-2-ylamino)methylsulfonyl)phenylimino …). Crystals, 13(9), 1313. Read more Application of 4-Bromo-2-fluoroaniline. MilliporeSigma. Read more
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific target would depend on the exact structure of the compound and could potentially be predicted using computational methods.
Mode of Action
The compound could interact with its target through a variety of mechanisms, including competitive inhibition, allosteric modulation, or covalent modification . The exact mode of action would depend on the target and the specific interactions between the compound and the target.
Biochemical Pathways
The compound could potentially affect a variety of biochemical pathways, depending on its target. For example, if the target is an enzyme involved in a specific metabolic pathway, the compound could inhibit that enzyme and disrupt the pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of certain functional groups could influence its solubility, stability, and permeability, which would in turn affect its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, if the compound inhibits an enzyme, this could lead to a decrease in the production of a specific metabolite .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
4-(2-bromo-4-fluoroanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrFN4O/c1-4-26(5-2)20(27)15-11-23-19-14(8-6-12(3)24-19)18(15)25-17-9-7-13(22)10-16(17)21/h6-11H,4-5H2,1-3H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYQWFIKEZMVKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=C(C=C(C=C3)F)Br)C=CC(=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-bromo-4-fluorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.